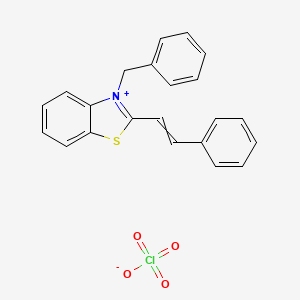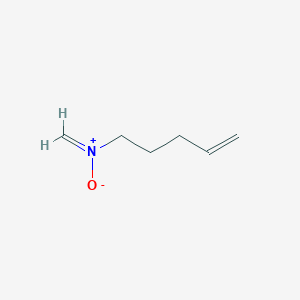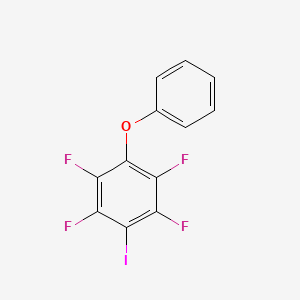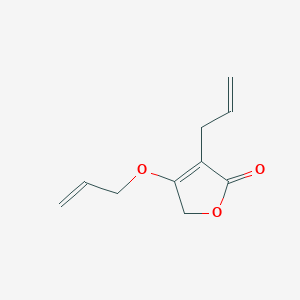
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- is an organic compound belonging to the furanone family It is characterized by a furanone ring substituted with propenyl and propenyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- typically involves the reaction of furanone derivatives with propenyl and propenyloxy reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the furanone derivative is treated with propenyl bromide and propenyloxy bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furanone derivatives.
Substitution: The propenyl and propenyloxy groups can participate in substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Reduced furanone derivatives.
Substitution: Substituted furanone derivatives with nucleophilic groups.
Applications De Recherche Scientifique
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism by which 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s propenyl and propenyloxy groups can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the furanone ring can interact with receptor sites, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
2(5H)-Furanone, 3-(2-propenyl)-4-hydroxy-: Similar structure but with a hydroxyl group instead of a propenyloxy group.
2(5H)-Furanone, 3-(2-propenyl)-4-methoxy-: Similar structure but with a methoxy group instead of a propenyloxy group.
2(5H)-Furanone, 3-(2-propenyl)-4-ethoxy-: Similar structure but with an ethoxy group instead of a propenyloxy group.
Uniqueness: 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- is unique due to the presence of both propenyl and propenyloxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
124706-42-9 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-prop-2-enoxy-4-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C10H12O3/c1-3-5-8-9(12-6-4-2)7-13-10(8)11/h3-4H,1-2,5-7H2 |
Clé InChI |
XLXRAUJPOIJHNU-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(COC1=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
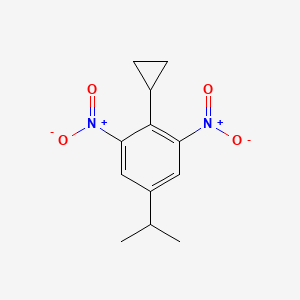

![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

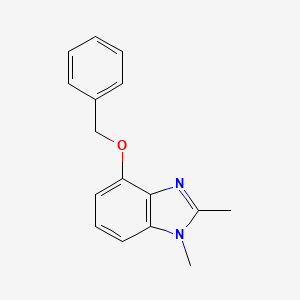
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
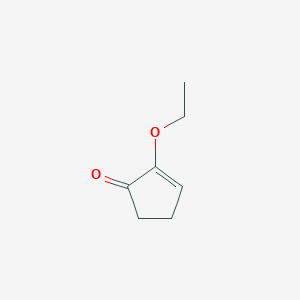
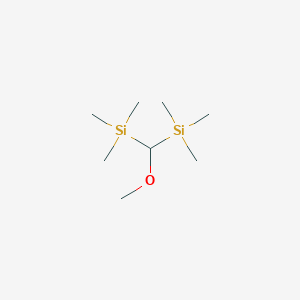
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
